N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
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Overview
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a benzo[d]thiazole ring system substituted with a methylsulfonyl group at the 6-position and a phenylthioacetamide moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound, such as formic acid or acetic anhydride, under acidic or basic conditions.
Introduction of the methylsulfonyl group: The benzo[d]thiazole intermediate is then subjected to sulfonation using reagents like methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the phenylthioacetamide moiety: The final step involves the reaction of the sulfonated benzo[d]thiazole with phenylthioacetic acid or its derivatives, typically in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzo[d]thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophilic reagents (e.g., halogens, nitro compounds), nucleophilic reagents (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Methylthio derivatives
Substitution: Various substituted benzo[d]thiazole derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Receptor binding: It may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can be compared with other benzo[d]thiazole derivatives, such as:
N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide: Similar structure but with a methylthio group instead of a methylsulfonyl group.
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide: Similar structure but with a phenylsulfonyl group instead of a phenylthio group.
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylamino)acetamide: Similar structure but with a phenylamino group instead of a phenylthio group.
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S3/c1-24(20,21)12-7-8-13-14(9-12)23-16(17-13)18-15(19)10-22-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTRKGXHWNLCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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